Pyrazole derivatives, particularly those substituted with amine groups at the 5-position, represent a significant class of heterocyclic compounds due to their diverse pharmacological properties and presence in numerous natural products. [, , , ] They serve as essential building blocks in medicinal chemistry for designing and synthesizing novel drug candidates. [, , , ] While "1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine" itself was not directly mentioned, several articles described structurally similar compounds with variations in the substituents on the pyrazole ring, suggesting its potential as a target molecule for synthesis and study. [, , , , , , , , , , , , , , , , ]
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a complex organic compound classified as a heterocyclic amine. This compound features a unique structural arrangement that includes a pyrazole ring fused with a pyridine ring, which enhances its chemical reactivity and potential biological activity. The presence of both nitrogen-containing rings makes it significant in various chemical and pharmaceutical applications, particularly in drug development and material science .
The synthesis of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves several steps:
The synthesis can also be optimized using microwave-assisted methods or one-pot reactions to enhance efficiency and reduce environmental impact. These methods often utilize water as a solvent and can employ catalysts such as indium chloride to facilitate reactions under milder conditions .
The molecular structure of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine features:
This unique arrangement allows for various interactions with biological targets, enhancing its pharmacological properties.
The molecular formula for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 216.24 g/mol. The compound exhibits distinct spectral characteristics in techniques such as NMR and IR spectroscopy, which can be used to confirm its structure during synthesis .
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine participates in various chemical reactions, including:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors:
The precise mechanisms depend on the biological context and specific targets involved.
The physical properties of 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine include:
Key chemical properties include:
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine has several scientific applications:
Heterocyclic compounds constitute over 60% of FDA-approved pharmaceuticals, with nitrogen-containing heterocycles demonstrating particular therapeutic significance. Within this chemical space, the 1H-pyrazole scaffold emerges as a privileged structure in medicinal chemistry due to its versatile drug-like properties and wide biological applicability. The 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine molecule exemplifies modern pharmacophore design through its strategic incorporation of two nitrogen-rich heterocycles – pyrazole and pyridine – creating a hybrid architecture that enhances target binding capability and optimizes pharmacokinetic profiles. This molecular framework enables specific interactions with biological targets through hydrogen bonding, π-π stacking, and coordination bonding, making it invaluable in contemporary drug discovery pipelines [1] .
The 1H-pyrazole ring system provides exceptional structural versatility that underpins its pharmaceutical value. This five-membered diazole ring features two adjacent nitrogen atoms within its aromatic system, enabling diverse substitution patterns that medicinal chemists exploit for structure-activity relationship optimization. The hydrogen-bonding capacity of the pyrazole ring, particularly through the N-H group at position 2 and the annular nitrogen atoms, facilitates targeted interactions with biological macromolecules. The acid-base properties of pyrazole derivatives (pKa range 3-6 for pyrazolium cations) enhance bioavailability through pH-dependent solubility modulation, while the ring system itself contributes to metabolic stability compared to imidazole analogs due to reduced susceptibility to oxidative metabolism [1] .
Table 1: Physicochemical Properties of 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₂N₄ | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 188.23 g/mol | Complies with Lipinski's Rule of Five (MW < 500) |
Hydrogen Bond Donors | 1 (amine group) | Enables target recognition through H-bond donation |
Hydrogen Bond Acceptors | 4 nitrogen atoms | Facilitates solubility and target binding |
Canonical SMILES | CCN1N=C(C=C1N)C1C=CN=CC=1 | Encodes structural connectivity for chemical informatics applications |
Topological Polar Surface Area | 54.1 Ų | Predicts moderate cell permeability |
The ethyl substituent at the N1 position of the pyrazole ring in our target compound provides steric modulation while maintaining favorable lipophilicity (predicted logP ≈ 1.8), striking an optimal balance between aqueous solubility and membrane permeability. The electron-rich environment created by the pyrazole nitrogens facilitates aromatic stacking interactions with protein binding sites, while the 5-amino group serves as a versatile synthetic handle for further derivatization into more complex bioactive molecules [1] [9].
The strategic fusion of pyridine and pyrazole rings creates synergistic pharmacophores with enhanced biological activity profiles. The pyridin-4-yl moiety at position 3 of the pyrazole ring introduces complementary electronic properties through its electron-deficient nature and additional hydrogen-bond accepting capability. This bidentate heterocyclic system enables simultaneous multipoint binding to biological targets, significantly increasing binding affinity and selectivity compared to single-ring systems. The conjugated planar structure formed by the pyridine-pyrazole linkage facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, a feature leveraged in kinase inhibitor design [1] .
The dipolar nature of the pyridine N-oxide-pyrazole hybrids (accessible through oxidation of the pyridine ring) further expands molecular recognition capabilities, serving as isosteric replacements for carboxylic acid groups with improved membrane penetration. The conformational constraint imposed by the direct bonding between the two heterocyclic rings reduces the entropic penalty upon target binding compared to flexible linkers. This hybrid architecture has demonstrated particular utility in central nervous system (CNS) therapeutics, where the balanced lipophilicity and molecular weight of such compact systems facilitate blood-brain barrier penetration while retaining solubility [9].
The specific compound 1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (CAS# 1240522-33-1) emerged in pharmaceutical research circa 2010 as a versatile intermediate for kinase inhibitor development. Its structural design reflects a strategic evolution from earlier pyrazole derivatives like 1-ethyl-3-phenyl-1H-pyrazol-5-amine (CAS# 1249598-86-4), where replacement of the phenyl group with pyridin-4-yl enhanced both solubility and target affinity through the introduction of a hydrogen-bond accepting nitrogen atom [2] [10]. The compound gained research prominence when high-throughput screening revealed its core structure in several hit compounds targeting p38 MAP kinase and JAK-STAT pathways .
Table 2: Comparative Analysis of Pyrazole-Based Bioactive Compounds
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Research Applications |
---|---|---|---|---|
1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 1240522-33-1 | C₁₀H₁₂N₄ | Pyridine-pyrazole hybrid with free amine | Kinase inhibitor intermediates |
1-Ethyl-3-phenyl-1H-pyrazol-5-amine | 1249598-86-4 | C₁₁H₁₃N₃ | Phenyl substitution at C3 position | GPCR modulator scaffolds |
4-Ethyl-1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | 1156895-03-2 | C₁₁H₁₄N₄ | Methyl substitution at N1, ethyl at C4 | Antibacterial lead optimization |
The synthetic accessibility of this compound from commercially available precursors accelerated its adoption in medicinal chemistry programs. Key synthetic routes typically involve cyclocondensation of ethyl hydrazine with β-ketonitrile derivatives followed by palladium-catalyzed cross-coupling to introduce the pyridinyl moiety. The chemical stability of the core structure, compatible with diverse reaction conditions, enabled its transformation into numerous analogs for structure-activity relationship studies. Global pharmaceutical developers have incorporated this scaffold into proprietary compound libraries, with particular focus on its application in inflammation and oncology targets [9].
Table 3: Synthetic Intermediates for 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Production
Precursor | Role in Synthesis | Structural Relationship to Target Compound |
---|---|---|
4-Acetylpyridine | Provides pyridinyl component for cyclocondensation | Contributes pyridin-4-yl ring system |
Ethyl hydrazine carboxylate | Introduces N-ethylamino functionality | Source of N1-ethyl group |
3-(Dimethylamino)-2-(pyridin-4-yl)acrylonitrile | Key building block for pyrazole ring formation through [3+2] cycloadditions | Contains both pyridinyl and nitrile components for cyclization |
The compound continues to serve as a molecular template in fragment-based drug design, where its relatively low molecular weight (188.23 g/mol) and high ligand efficiency make it ideal for growing into high-affinity drug candidates. Recent applications include its use as a core structure in the development of allosteric modulators for neurotransmitter receptors and as a metal-coordinating ligand in catalytic therapeutic approaches [1] .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1